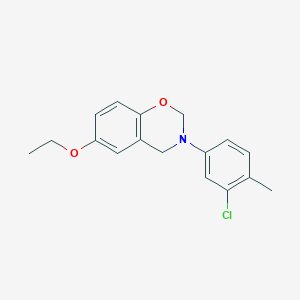
3-(3-chloro-4-methylphenyl)-6-ethoxy-3,4-dihydro-2H-1,3-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chloro-4-methylphenyl)-6-ethoxy-3,4-dihydro-2H-1,3-benzoxazine is an organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their applications in polymer chemistry due to their thermal stability and mechanical properties. This particular compound is characterized by the presence of a chloro and methyl group on the phenyl ring, an ethoxy group, and a dihydro-benzoxazine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-methylphenyl)-6-ethoxy-3,4-dihydro-2H-1,3-benzoxazine typically involves the reaction of 3-chloro-4-methylphenol with ethylamine and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Mannich base, which cyclizes to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated control of reaction parameters to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-methylphenyl)-6-ethoxy-3,4-dihydro-2H-1,3-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzoxazine ring to a more saturated structure.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, particularly at positions ortho and para to the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of more saturated benzoxazine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(3-chloro-4-methylphenyl)-6-ethoxy-3,4-dihydro-2H-1,3-benzoxazine has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of high-performance polymers.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and composites due to its thermal and mechanical properties.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-methylphenyl)-6-ethoxy-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(3-chloro-4-methylphenyl)-6-ethoxy-3,4-dihydro-2H-1,3-benzoxazine is unique due to its specific substitution pattern and the presence of the benzoxazine ring. This structure imparts distinct thermal and mechanical properties, making it suitable for specialized applications in polymer chemistry and materials science.
Properties
Molecular Formula |
C17H18ClNO2 |
|---|---|
Molecular Weight |
303.8 g/mol |
IUPAC Name |
3-(3-chloro-4-methylphenyl)-6-ethoxy-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C17H18ClNO2/c1-3-20-15-6-7-17-13(8-15)10-19(11-21-17)14-5-4-12(2)16(18)9-14/h4-9H,3,10-11H2,1-2H3 |
InChI Key |
PRYYKLXEEDAHBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OCN(C2)C3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















